Larixinol

Description

Contextualization within Flavonoid and Lignan (B3055560) Chemistry

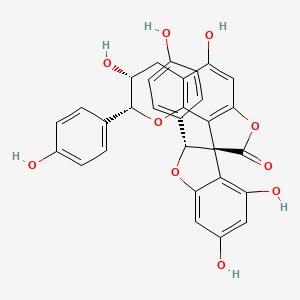

Larixinol is classified as a spiro-biflavonoid biocrick.comnih.gov. Flavonoids are a large class of polyphenolic compounds characterized by a C15 carbon backbone typically arranged as two benzene (B151609) rings connected by a three-carbon linker, often forming a heterocyclic ring nih.govslideshare.net. Lignans (B1203133), on the other hand, are another group of polyphenols formed from the dimerization of phenylpropane units (C6-C3) slideshare.netslideshare.net.

Spiro-biflavonoids, such as this compound, represent a less common structural type where two flavonoid units are linked by a spiro carbon atom nih.govencyclopedia.pub. This spiro linkage, a single carbon atom connecting two ring systems, gives these compounds distinct three-dimensional structural properties nih.gov. While flavonoids and lignans are widespread in the plant kingdom, spiro-flavonoids are found in a more limited number of plant families and genera nih.gov. The biosynthesis of spiro-biflavonoids is hypothesized to involve the regiospecific coupling of two flavonoid radicals encyclopedia.pub.

Historical Overview of this compound Isolation and Initial Characterization

This compound has been identified in various plant sources, including species from the Larix and Abies genera biocrick.comnih.gov. For instance, it has been reported in Abies sachalinensis and Larix gmelinii nih.gov. It has also been found in the aerial parts of Abies chensiensis biocrick.comthieme-connect.com. Early research focused on isolating and characterizing this compound from these natural sources. Structural elucidation of this compound has been achieved using spectroscopic techniques, including 1D and 2D NMR, and its structure has been confirmed by X-ray crystallographic analysis biocrick.comthieme-connect.com. The compound's molecular formula is C30H22O10, and its molecular weight is approximately 542.5 g/mol biocrick.comnih.gov.

Significance of this compound as a Natural Product Research Target

This compound's significance as a natural product research target stems from its occurrence in plants used in traditional medicine and its observed biological activities ontosight.ainih.gov. Natural products from plants have historically been a rich source of compounds with potential therapeutic properties researchgate.net. This compound has been investigated for various biological activities, including antioxidant and anti-inflammatory effects ontosight.aichemfaces.com. Its presence in the bark of Larix decidua, a material traditionally used for antiseptic and expectorant purposes, further highlights its potential relevance in the search for new bioactive compounds nih.govmdpi.com.

Current Research Landscape and Key Unanswered Questions Regarding this compound

Current research on this compound continues to explore its biological activities and potential applications. Studies have shown that this compound exhibits antioxidant activity and moderate inhibitory effects against LPS-induced NO production in macrophages biocrick.comthieme-connect.comchemfaces.com. Research has also indicated potential anti-inflammatory and, in some related spiro-biflavonoids, even antitumor-initiating activity nih.govontosight.ai.

Despite these findings, several key questions regarding this compound remain unanswered. A comprehensive understanding of its mechanism of action at the molecular level is still developing. While some biological activities have been observed in vitro, further in vivo studies are needed to fully assess its therapeutic potential ontosight.ai. The bioavailability and metabolism of this compound after consumption or administration are also areas that require more investigation. Furthermore, the full spectrum of its biological activities and potential synergies with other compounds present in its natural sources warrant further exploration. Challenges also exist in the complete assignment of stereochemistry for complex spiro-flavonoids, including this compound nih.gov.

Data Tables:

Based on the research findings, here is a summary of some reported biological activities of this compound:

| Activity | Assay/Model | Key Finding | Reference |

| Antioxidant Activity | DPPH assay, β-carotene/linoleic acid autoxidation assay | Showed antioxidant activity | biocrick.comchemfaces.com |

| Inhibition of NO Production in Macrophages | LPS-induced RAW 264.7 macrophages | Moderate inhibitory activity (IC50 = 60.0 µg/mL) | biocrick.comthieme-connect.comchemfaces.com |

Note: These tables are generated based on the data found in the text and are not interactive.

Detailed Research Findings:

Research has demonstrated this compound's ability to scavenge free radicals, contributing to its antioxidant properties ontosight.ai. In studies investigating its anti-inflammatory potential, this compound showed moderate inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages biocrick.comthieme-connect.comchemfaces.com. This suggests a potential mechanism for its anti-inflammatory effects by modulating the inflammatory response mediated by macrophages. The IC50 value for this inhibition was reported as 60.0 µg/mL biocrick.comthieme-connect.com. Furthermore, at a concentration of 100 µg/mL, this compound did not show cytotoxicity on RAW 264.7 macrophages, indicating a degree of selectivity in its activity thieme-connect.com.

The structural confirmation of this compound through X-ray crystallography has provided a solid foundation for understanding its chemical nature and for future structure-activity relationship studies biocrick.comthieme-connect.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,2'R,3R,3'R)-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9'-3,4-dihydro-2H-furo[2,3-h]chromene]-8'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)26-21(36)11-18-19(34)12-23-25(27(18)40-26)30(29(37)39-23)24-20(35)9-17(33)10-22(24)38-28(30)14-3-7-16(32)8-4-14/h1-10,12,21,26,28,31-36H,11H2/t21-,26-,28-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDNBGULZNCSNB-LYFQOWASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC3=C2C4(C(OC5=CC(=CC(=C54)O)O)C6=CC=C(C=C6)O)C(=O)O3)O)C7=CC=C(C=C7)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@]4([C@H](OC5=CC(=CC(=C54)O)O)C6=CC=C(C=C6)O)C(=O)O3)O)C7=CC=C(C=C7)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Distribution of Larixinol

Botanical Sources and Species-Specific Accumulation

Spiro-flavonoids, including larixinol, have been described in over 40 species across eight plant families. mdpi.comresearchgate.net The Pinaceae family is noted as a significant source of these compounds. mdpi.comresearchgate.net

Identification of Larix Species

This compound was one of the first spiro-biflavonoids to be discovered. mdpi.com It has been isolated from species within the Larix genus. Specifically, this compound has been reported in Larix gmelinii (Rupr.) Kuzen. mdpi.comnih.gov Larix decidua Mill. bark is also identified as a source of this compound. researchgate.netmdpi.comresearchgate.netnih.gov Other spiropolyphenols characteristic of Larix species have also been detected. nih.govresearchgate.net

Presence in Other Genera and Plant Families

Beyond the Larix genus, this compound has also been reported in species belonging to the Abies genus. mdpi.com Abies sachalinensis (F. Schmidt) Mast. has been identified as a source of this compound, also referred to as abiesinol E. researchgate.net Phytochemical investigations of the aerial parts of Abies chensiensis have also afforded this compound among other known compounds. biocrick.comthieme-connect.com The Yucca genus, particularly Yucca schidigera bark, has also been reported to contain this compound. mdpi.combiocrick.com Spiro-flavonoids in general are found in families such as Asparagaceae, Cistaceae, Cupressaceae, Fabaceae, Pentaphylacaceae, Pinaceae, Thymelaeaceae, and Vitaceae. mdpi.comresearchgate.netresearchgate.net

Anatomical Distribution within Plant Tissues and Organs

Spiro-compounds, including oligomeric spiro-flavonoids like this compound, are frequently isolated from woody plant parts such as twigs, bark, and roots. encyclopedia.pub this compound has been specifically identified in the bark of Larix species. mdpi.comresearchgate.netmdpi.comresearchgate.netnih.gov Studies on Larix decidua bark extract confirm the presence of this compound. mdpi.comresearchgate.netnih.gov The bark of Abies sachalinensis has also yielded this compound. researchgate.net While heartwood is known to accumulate chemical compounds like extractives, resins, and phenols wknightconsulting.comnorthernwoodlands.org, and flavonoids can occur in various plant parts including heartwood and bark sisef.org, the search results specifically highlight the presence of this compound in bark.

Quantitative Analysis of this compound Content in Natural Samples

Quantitative analysis in chemistry involves determining the absolute or relative abundance of a substance. wikipedia.org For plant compounds, this involves measuring the concentration of specific metabolites in plant tissues.

Methodologies for Quantitative Profiling

Various analytical techniques are employed for the quantitative profiling of phenolic compounds, including this compound, in plant extracts. High-performance liquid chromatography coupled with a diode array detector and multi-stage tandem mass spectrometry (HPLC-DAD-MSn) is a method used for the quantitative and qualitative evaluation of phenolic profiles. researchgate.netnih.gov This method allows for the detection and quantification of compounds based on their UV spectra and mass fragmentation patterns. mdpi.comresearchgate.net Calibration curves using external standards of known compounds are utilized for quantification. mdpi.com HPLC coupled to fluorescence detector and mass spectrometry (HPLC-FLD-MS) has also been used to characterize compounds like procyanidins in larch bark, and similar chromatographic methods are applicable to other polyphenols. nih.gov

Factors Influencing this compound Accumulation

The content of secondary metabolites in plants can be influenced by a variety of factors, including environmental conditions, cultivation practices, and genetic factors. researchgate.netresearchgate.netjuniperpublishers.complos.org While specific studies detailing the impact of all these factors solely on this compound accumulation are limited in the provided search results, research on other plant secondary metabolites and general plant physiology provides insight into potential influences.

Environmental factors such as light intensity, duration, and quality, as well as temperature and water availability (drought stress), are known to affect the synthesis and accumulation of plant secondary metabolites. researchgate.netresearchgate.netjuniperpublishers.commdpi.com Cold and heat stress can also influence metabolite levels. mdpi.com Geographic origin and associated climatic and soil conditions can lead to variations in the content of compounds in plants. plos.org Developmental stage can also play a role in the dynamics of secondary metabolite accumulation. researchgate.netresearchgate.net

While a study on Larix decidua bark extract indicated that the extraction procedure significantly increased the final content of phytochemicals, including spiropolyphenols like this compound, compared to the dry bark powder mdpi.com, this relates to extraction efficiency rather than factors influencing biosynthesis in the plant. However, the inherent variability in natural products suggests that factors such as the specific Larix or Abies species or even the geographic location and environmental conditions of their growth would likely influence the concentration of this compound in their tissues.

Quantitative Data Example (Illustrative based on search findings structure, specific this compound values for different tissues/conditions were not consistently available across sources):

While precise comparative quantitative data for this compound across different tissues or under varying environmental conditions was not explicitly provided in a consolidated format within the search results, studies indicate that extraction procedures can significantly impact the yield of polyphenols from plant material. mdpi.comnih.gov The concentration of total phenolic compounds in Larix decidua bark extract was found to be considerably higher than in the dry bark powder. nih.govresearchgate.net

| Sample Type | Total Phenolic Content (% w/w) | Notes |

| Dry Larch Bark Powder | Lower | Contains spiropolyphenols like this compound. nih.gov |

| Larch Bark Extract | Almost seven times higher | Concentrated phenolic constituents. nih.govresearchgate.net |

This table illustrates the impact of processing (extraction) on the concentration of phenolic compounds, which include this compound. Further research would be needed to provide specific quantitative data on this compound content as a function of botanical source, anatomical part, and environmental factors.

Biosynthesis of Larixinol

Proposed Biosynthetic Pathways and Precursors

The formation of Larixinol is hypothesized to involve the convergence of established flavonoid biosynthetic routes.

Involvement of Shikimate and Phenylpropanoid Pathways

Flavonoids, including the precursors of this compound, are synthesized via the shikimate and phenylpropanoid pathways taylorfrancis.commdpi.com. The shikimate pathway, starting from phosphoenolpyruvate (B93156) and erythrose 4-phosphate, leads to the production of aromatic amino acids, particularly phenylalanine taylorfrancis.comnih.govresearchgate.net. Phenylalanine then serves as the primary precursor for the phenylpropanoid pathway taylorfrancis.comnih.govmdpi.com. This pathway is responsible for the synthesis of various phenolic compounds, including the building blocks of flavonoids taylorfrancis.comresearchgate.net.

Hypothetical Biogenetic Pathways from Flavanones (e.g., Dihydrokaempferol) and Flavan-3-ols

A plausible biogenetic pathway for this compound suggests its derivation from flavanones, such as dihydrokaempferol (B1209521), and flavan-3-ols rsc.orgencyclopedia.pub. Dihydrokaempferol is a flavanonol, an intermediate in the flavonoid pathway that is generated from flavanone (B1672756) under the catalysis of flavanone 3-hydroxylase (F3H) mdpi.comnih.gov. It is a key branch point in the biosynthesis of various flavonoids, including flavan-3-ols mdpi.com. Flavan-3-ols, such as catechin (B1668976) and epicatechin, are another class of flavonoids characterized by a 2-phenyl-3,4-dihydro-2H-chromene skeleton with a hydroxyl group at position 3 of ring C mdpi.commdpi.com.

A hypothetical mechanism proposed for the formation of this compound-type spiro-flavonoids involves the regiospecific coupling of two radicals, followed by oxidation and a Favorskii-type rearrangement through a cyclopropanone (B1606653) intermediate. This intermediate is then lactonized to form a benzofuranone ring encyclopedia.pub. Specifically, a suggested pathway proposes biogenesis from dihydrokaempferol rsc.orgresearchgate.net. Another hypothetical route involves the coupling of a naringenin (B18129) chalcone (B49325) radical with a flavan-3-ol (B1228485) radical encyclopedia.pub.

Enzymatic Mechanisms and Catalytic Steps

The conversion of precursors into this compound is facilitated by specific enzymatic reactions.

Identification of Key Enzymes (e.g., Dirigent Proteins, Reductases)

While the specific enzymes directly catalyzing the formation of the spiro linkage in this compound are not fully elucidated, the biosynthesis of its flavonoid precursors involves a range of enzymes. Enzymes like chalcone synthase (CHS) and chalcone isomerase (CHI) are involved in the initial steps of flavonoid biosynthesis, leading to flavanones like naringenin encyclopedia.pubmdpi.comnih.gov. Flavanone 3-hydroxylase (F3H) converts flavanones to dihydroflavonols such as dihydrokaempferol mdpi.comnih.gov. Dihydroflavonol 4-reductase (DFR) and leucoanthocyanidin reductase (LAR) are involved in the biosynthesis of flavan-3-ols from dihydroflavonols encyclopedia.pubmdpi.comnih.gov.

Dirigent proteins are known to play a crucial role in controlling the stereochemistry of radical coupling reactions in the biosynthesis of lignans (B1203133), which are also phenylpropanoid-derived compounds researchgate.netwikipedia.orgmdpi.com. While their direct involvement in this compound biosynthesis requires further investigation, the spiro structure formation through radical coupling suggests a potential role for such proteins in directing the stereochemistry of the coupling step encyclopedia.pub. Oxidative enzymes like laccases and peroxidases may also be involved in the necessary oxidation steps encyclopedia.pub.

Stereoselectivity in Biosynthetic Reactions

Stereoselectivity is observed in the biosynthesis of spiro-flavonoids, including those structurally related to this compound encyclopedia.pub. The presence of specific enantiomers of precursor molecules, such as (2R)-naringenin or (2S)-naringenin, in different spiro-flavonoids suggests that the enzymes involved in their formation exhibit stereoselectivity encyclopedia.pub. For instance, (2S)-naringenin is the stereospecific product of chalcone isomerization catalyzed by chalcone isomerase (CHI) encyclopedia.pub. The proposed radical coupling mechanisms leading to spiro-flavonoids also imply a degree of stereochemical control encyclopedia.pub.

Genetic Basis and Regulation of this compound Biosynthesis

The biosynthesis of secondary metabolites like this compound is under genetic control and regulation.

The genes encoding the enzymes involved in the shikimate, phenylpropanoid, and flavonoid pathways are regulated at transcriptional, post-transcriptional, and post-translational levels nih.govnih.govwikipedia.org. Transcription factors, such as R2R3-MYB proteins, are known to regulate the expression of genes involved in flavonoid biosynthesis mdpi.com. While specific genes and regulatory mechanisms directly controlling this compound biosynthesis have not been extensively detailed, it is likely that the expression of genes encoding enzymes in the upstream pathways (shikimate, phenylpropanoid, and flavonoid biosynthesis) and potentially novel enzymes specific to spiro-biflavonoid formation are coordinately regulated. Environmental stresses can also influence the expression of genes in the phenylpropanoid pathway, impacting the production of secondary metabolites taylorfrancis.com.

Compound Information

| Compound Name | PubChem CID |

| This compound | 21676379 |

| Dihydrokaempferol | 122850 |

| Flavan-3-ol | 3707243 |

| Naringenin | 932 |

| Phenylalanine | 614 |

| Shikimate | 10009 |

| Chorismate | 656 |

| Erythrose 4-phosphate | 1160 |

| Phosphoenolpyruvate | 5280704 |

| Chalcone | 885 |

| Epicatechin | 72275 |

| Catechin | 9064 |

Data Tables

Based on the text, here is a summary of some key precursors and their pathways:

| Precursor | Involved Pathways |

| Phosphoenolpyruvate | Shikimate pathway, Glycolysis |

| Erythrose 4-phosphate | Shikimate pathway, Pentose phosphate (B84403) pathway |

| Chorismate | Shikimate pathway |

| Phenylalanine | Shikimate pathway, Aromatic amino acid pathway |

| Dihydrokaempferol | Flavonoid biosynthesis pathway |

| Flavan-3-ols | Flavonoid biosynthesis pathway |

Here is a table summarizing some enzymes and their roles in related pathways:

| Enzyme | Role in Biosynthesis | Related Pathway |

| Chalcone Synthase (CHS) | Catalyzes synthesis of chalcones | Flavonoid biosynthesis |

| Chalcone Isomerase (CHI) | Isomerizes chalcones to flavanones | Flavonoid biosynthesis |

| Flavanone 3-Hydroxylase (F3H) | Converts flavanones to dihydroflavonols | Flavonoid biosynthesis |

| Dihydroflavonol 4-Reductase (DFR) | Involved in conversion of dihydroflavonols to flavan-3,4-diols | Flavan-3-ol biosynthesis |

| Leucoanthocyanidin Reductase (LAR) | Converts leucoanthocyanidins to flavan-3-ols | Flavan-3-ol biosynthesis |

| Dirigent Proteins | Dictate stereochemistry in radical coupling (e.g., lignans) | Lignan (B3055560) biosynthesis (potential role in spiro-flavonoid formation) |

| Laccase | Involved in oxidative processes (potential role) | Various phenolic pathways |

| Peroxidase | Involved in oxidative processes (potential role) | Various phenolic pathways |

Gene Expression Profiling

Gene expression profiling involves measuring the activity of thousands of genes simultaneously to understand cellular function and how cells respond to specific conditions wikipedia.orgeur.nl. In the context of natural product biosynthesis like this compound, gene expression profiling can help identify genes that are upregulated or downregulated during periods of high this compound production. This can provide insights into the enzymes and regulatory proteins involved in its biosynthetic pathway.

Studies utilizing transcriptomic analysis have been employed to investigate various plant metabolic pathways, including the flavonoid pathway researchgate.net. While direct gene expression profiling studies specifically focused on this compound biosynthesis are not extensively detailed in the provided search results, transcriptomic analysis has been used in related areas, such as examining the effect of treatments on flavonoid pathways and the accumulation of compounds like procyanidins researchgate.net. This suggests that similar approaches could be applied to elucidate the genetic basis of this compound production.

Comparative Biosynthesis Across Different this compound-Producing Organisms

This compound has been found in several plant species across different families, including Pinaceae (Larix, Abies) and Asparagaceae (Yucca) researchgate.netnih.govbiocrick.complantaedb.com. Comparing the biosynthetic pathways in these different organisms can reveal conserved enzymatic steps and regulatory mechanisms, as well as potential variations that contribute to the presence of this compound or related spiro-flavonoids.

Spiro-flavonoids, as a class, have been described in over 40 species from eight families researchgate.netnih.gov. While this compound is a specific spiro-biflavonoid, the biosynthesis of other spiro-flavonoids, such as olgensisinols and daphnodorin C type compounds, involves different coupling linkages and intermediates encyclopedia.pub. Comparative studies of the genetic and enzymatic machinery in these diverse species can shed light on the evolutionary origins and diversification of spiro-flavonoid biosynthesis.

For example, while a hypothetical biosynthetic route to this compound-type spiro-flavonoids involves a 3-8 linkage, the formation of olgensisinols C and D may require a 3-6 linkage encyclopedia.pub. Comparing the enzymes responsible for these distinct coupling reactions in different species could highlight key differences in their biosynthetic machinery.

Furthermore, the presence of stereoisomers of this compound, such as yuccalechins A-C found in Yucca schidigera, suggests potential variations in enzymatic stereoselectivity across different organisms researchgate.netnih.gov. Comparative genomic and transcriptomic analyses of Larix and Yucca species could help identify the specific genes and enzymes responsible for these stereochemical differences.

Comparative biosynthesis studies across different this compound-producing organisms are crucial for understanding the full spectrum of genetic and enzymatic factors that contribute to the production and structural diversity of this unique class of biflavonoids.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 21676379 |

| Dihydrokaempferol | 107519 |

| p-Coumaroyl-CoA | 123842 |

| Malonyl-CoA | 5363230 |

| Naringenin Chalcone | 5281637 |

| (2S)-Naringenin | 934 |

| Epiafzelechin | 162218 |

| Yuccaone A | 101046-79-1 (Note: This CAS number is associated with this compound in some databases, but Yuccaone A is described as a distinct spiro-biflavonoid) nih.govbiocrick.comresearchgate.net |

| Yuccalechin A | (No specific PubChem CID found in search results) |

| Yuccalechin B | (No specific PubChem CID found in search results) |

| Yuccalechin C | (No specific PubChem CID found in search results) |

| Olgensisinol C | (No specific PubChem CID found in search results) |

| Olgensisinol D | (No specific PubChem CID found in search results) |

| Daphnodorin C | (No specific PubChem CID found in search results) |

| Procyanidin | 66491 |

| Isoquercitrin | 5280808 |

| Rutin | 5280805 |

| Resveratrol | 445151 |

| Epicatechin | 72275 |

| Catechin | 9064 |

Data Tables

Table 1: Occurrence of this compound and Related Spiro-Flavonoids in Selected Plant Species

| Plant Species | Family | This compound Present | Related Spiro-Flavonoids Present | Notes |

| Larix gmelinii | Pinaceae | Yes | Procyanidins | Found in bark researchgate.netplantaedb.com |

| Abies chensiensis | Pinaceae | Yes | Spirobiflavonoids (new) | Found in aerial parts biocrick.comnih.gov |

| Yucca schidigera | Asparagaceae | Yes | Yuccaols A-E, Yuccaone A, Yuccalechins A-C | Found in bark nih.govbiocrick.comacs.orgresearchgate.netgreencover.comscribd.com |

| Larix olgensis var. koreana | Pinaceae | Yes | Stereoisomers of this compound | Found in bark researchgate.net |

Chemical Synthesis and Structural Modifications of Larixinol

Total Synthesis Strategies for Larixinol

Total synthesis aims to construct the target molecule from simple, commercially available starting materials. While the provided search results mention the total synthesis of other complex molecules researchgate.net, specific detailed strategies for the total synthesis of this compound itself are not explicitly detailed in the snippets. However, the general principles of total synthesis, including retrosynthetic analysis, development of novel methodologies, and asymmetric synthesis, are relevant to approaching such a target. youtube.comyoutube.com

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a crucial step in planning a total synthesis. It involves working backward from the target molecule to identify simpler precursors and potential bond disconnections youtube.comyoutube.com. For a spiro-biflavonoid like this compound, key disconnections would likely involve breaking the bonds that form the spiro center and the linkages between the two flavonoid units. Considering the spiro[2H-1-benzofuran-3,9'-3,4-dihydro-2H-furo[2,3-h]chromene]-8'-one core, potential disconnections could involve cleaving the bond connecting the benzofuran (B130515) and furochromene systems at the spiro carbon, or breaking bonds within the heterocyclic rings to reveal simpler, more accessible fragments. While specific retrosynthetic routes for this compound are not provided, retrosynthetic strategies often involve identifying functional groups and structural motifs that can be formed through known reactions youtube.com.

Development of Novel Synthetic Methodologies

The synthesis of complex natural products often necessitates the development of novel synthetic methodologies to overcome specific challenges related to bond formation, stereocontrol, and functional group compatibility. The search results highlight the development of new methods for synthesizing related structural motifs, such as chiral benzofuranones via palladium-catalyzed enantioselective C-H activation/C-O bond formation, which could potentially be relevant building blocks or strategies for this compound synthesis researchgate.net. Similarly, the development of cascade reactions for the enantioselective synthesis of spirocyclic compounds demonstrates the type of innovative approaches that might be employed researchgate.net.

Asymmetric Synthesis Approaches

Given the multiple chiral centers in this compound, asymmetric synthesis is essential to obtain the desired stereoisomer. Asymmetric synthesis aims to introduce chirality into a molecule during the synthetic process, often using chiral catalysts, reagents, or auxiliaries researchgate.net. The challenge of performing asymmetric synthesis on highly substituted spirocyclic rings, particularly at quaternary chiral centers, is acknowledged in the literature researchgate.net. Research into enantioselective reactions, such as asymmetric hydrogenation or organocatalytic cascade reactions for chiral spirolactone skeletons, indicates the types of methodologies that could be adapted for the asymmetric synthesis of this compound or its key intermediates researchgate.netresearchgate.net.

Semi-Synthesis of this compound Analogues and Derivatives

Semi-synthesis involves using a naturally occurring compound as a starting material and modifying its structure through chemical reactions to produce analogues or derivatives. This approach can be more efficient than total synthesis for obtaining a range of related compounds. This compound and its stereoisomers have been isolated from natural sources, making semi-synthesis a viable route to explore structural modifications nih.gov.

Functional Group Interconversions

Semi-synthesis of this compound analogues can involve functional group interconversions on the this compound scaffold. This could include reactions such as alkylation, acylation, oxidation, reduction, or glycosylation to alter the properties and potentially the biological activities of the molecule. While specific examples of functional group interconversions on this compound are not detailed, the synthesis of modified natural products often utilizes a range of standard organic transformations to achieve desired structural changes researchgate.net.

Synthesis of Epimers and Stereoisomers (e.g., 3′-epi-larixinol, 3′,2-epi-larixinol)

This compound exists as various stereoisomers due to the chiral centers present in its structure mdpi.comnih.gov. Several epimers, such as 3′-epi-larixinol and 3′,2-epi-larixinol, have been identified and isolated from natural sources mdpi.comnih.govnih.gov. The synthesis of these epimers and other stereoisomers can be achieved through semi-synthetic routes that involve selective epimerization reactions or reactions that introduce new chiral centers with controlled stereochemistry. Isolation and structural elucidation of these stereoisomers, often using spectroscopic techniques like NMR and MS, are crucial aspects of this work nih.govmdpi.com. Determining the relative and absolute configurations of these epimers is typically achieved through techniques such as analysis of coupling constants, NOESY correlations, and comparison of experimental and calculated ECD spectra nih.govresearchgate.netmdpi.com.

Chemoenzymatic and Biotransformation Approaches for this compound-Related Compounds

Chemoenzymatic synthesis combines chemical and enzymatic steps to leverage the strengths of both methodologies. Enzymes, acting as highly specific catalysts, can facilitate reactions that are difficult to achieve selectively through purely chemical means nih.gov. Biotransformation, on the other hand, utilizes whole microorganisms or isolated enzymes to convert a substrate into a desired product through metabolic processes mhmedical.comopenaccessjournals.com. These approaches are particularly valuable for complex natural products like this compound, which possess multiple chiral centers and functional groups.

Research into the chemoenzymatic synthesis and biotransformation of this compound and its related compounds is an active area, driven by the potential to produce these compounds or novel derivatives more efficiently and sustainably. While specific detailed studies focusing solely on the chemoenzymatic synthesis or biotransformation of this compound itself are not extensively documented in the immediate search results, the principles and techniques applied to other complex natural products, particularly flavonoids and polyphenols, are highly relevant nih.govnih.gov.

Biotransformation studies involving microorganisms have shown promise in modifying flavonoid structures through various reactions, including hydroxylation, glycosylation, deglycosylation, and reduction nih.gov. For instance, certain fungal strains, such as Cunninghamella, Penicillium, and Aspergillus, are known for their ability to biotransform flavonoids, often yielding novel derivatives with potentially altered biological activities nih.gov. Aspergillus niger, in particular, has been widely used for flavonoid biotransformation, catalyzing reactions like hydroxylation and reduction nih.gov.

Enzymatic modifications can also be applied to plant extracts containing this compound and related polyphenols to enhance their properties or yield specific compounds. For example, enzymatic treatments using enzymes like cellulase, xylanase, and pectinase (B1165727) have been explored to improve the extraction yield and modify the composition of polyphenols from plant materials by breaking down cell wall components nih.govmdpi.comresearchgate.net.

The enzymatic secretome of Botrytis cinerea has been shown to cause biotransformation of polyphenols, including spiropolyphenols like this compound and epithis compound, found in Larix decidua bark extract dntb.gov.uanih.govresearchgate.net. This indicates the potential of microbial enzymes to modify the structure of this compound and its epimer.

Chemoenzymatic approaches can involve using enzymes like glycosynthases for the synthesis of complex oligosaccharides, which can be relevant for creating glycosylated derivatives of this compound if such modifications are desired nih.gov. Furthermore, enzymes involved in the biosynthesis of related natural product classes, such as terpenoids and alkaloids, highlight the diverse enzymatic machinery that could potentially be harnessed for modifying or synthesizing parts of the this compound structure or related spirobiflavonoids researchgate.netgenome.jpnih.gov.

Biological Activities and Mechanistic Studies Non Human Systems

Antimicrobial Activities

Larixinol, as a component of Larix decidua bark extract (LBE), has demonstrated antimicrobial activities against various microorganisms. mdpi.comnih.gov LBE, containing this compound among other polyphenols, has shown higher antimicrobial activity compared to grapefruit seed extract (GSE) against several bacterial strains. mdpi.comnih.gov

Antifungal Activity (e.g., against plant pathogens, wood-rotting fungi)

While the search results mention antifungal activity of plant extracts and other compounds against wood-rotting fungi and plant pathogens nih.govmdpi.comnih.govunirioja.essjp.ac.lk, direct evidence specifically detailing this compound's isolated antifungal activity against these types of fungi in non-human systems is limited within the provided results. One source mentions that phenolic and flavonoid compounds, generally found in plants, have been reported to have potential antifungal activities. researchgate.net this compound is a spiro-biflavonoid, a type of flavonoid. encyclopedia.pubctdbase.org

Antibacterial Activity (e.g., against specific bacterial strains)

This compound is present in Larix decidua bark extract (LBE), which has exhibited antibacterial activity against a range of respiratory-tract pathogens in in vitro studies. mdpi.comnih.gov These pathogens include Staphylococcus aureus, Streptococcus pyogenes, Streptococcus pneumoniae, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Haemophilus influenzae. mdpi.comnih.gov LBE showed growth inhibition against five out of these six strains, with inhibition ranging from 10% to 40%. mdpi.comnih.gov Specifically, LBE was more effective than grapefruit seed extract (GSE) in inhibiting the growth of MRSA (Staphylococcus aureus), S. pneumoniae, K. pneumoniae, and P. aeruginosa. mdpi.com However, LBE did not show significant antimicrobial activity against P. aeruginosa at all tested concentrations and did not significantly influence the growth of H. influenzae. researchgate.net

A separate study on (+)-lariciresinol, a different compound, showed antibacterial effects against Staphylococcus aureus and Escherichia coli O157:H7, with inhibition zones and MIC/MBC values reported. nih.gov While this indicates potential for related compounds, it is not directly attributable to this compound.

Mechanistic Investigations of Antimicrobial Action

Mechanistic studies on the antimicrobial action of this compound itself are not explicitly detailed in the provided search results. However, research on procyanidins (PACs), which are also present in larch bark extract alongside this compound, suggests potential mechanisms against S. aureus involving the alteration of bacterial morphology, membrane function, genetic expression, and metabolic activities. mdpi.comresearchgate.net Polyphenols in general are known to affect bacterial activity through various mechanisms, such as enzymatic inhibition, removal of essential substances, metal ion complexation, breakdown of cell membranes, and direct interference with microbial metabolism and adhesion. mdpi.comresearchgate.net While these mechanisms are associated with other compounds found with this compound, the specific mechanism of action for this compound is not elucidated in these results.

Antioxidant Activity

This compound has been evaluated for its antioxidant capacity in in vitro assays. encyclopedia.pubresearchgate.net

In vitro Antioxidant Assays (e.g., DPPH, FRAP)

The antioxidant capacity of this compound originating from Larix decidua bark has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. encyclopedia.pubresearchgate.net In this assay, this compound was found to be three times less active compared to reference substances. researchgate.net The FRAP (Ferric Reducing Ability of Plasma) assay is another common method for evaluating antioxidant activity, which measures the ability to reduce ferric ions nih.govmdpi.commedwinpublishers.com, but specific data for this compound using this assay is not present in the search results. DPPH and FRAP assays are widely used methods to assess the ability of compounds to scavenge free radicals or reduce metal ions, respectively, providing insights into their antioxidant potential. nih.govmdpi.commedwinpublishers.comresearchgate.net

Mechanisms of Free Radical Scavenging

This compound has been noted for its antioxidant activity targetmol.comcymitquimica.com. The scavenging of free radicals by antioxidant compounds can occur through several mechanisms, including Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET) nih.govmdpi.comrsc.org. The specific mechanism or mechanisms by which this compound exerts its free radical scavenging effects have not been detailed in the provided search results. Studies on other flavonoid and lignan (B3055560) compounds have shown that the preferred mechanism can be influenced by structural features and the environment mdpi.comrsc.orgrsc.org.

Cellular Effects in Non-Human Cell Lines

Research utilizing non-human cell lines serves as a valuable tool for understanding the potential biological activities of compounds at the cellular level, including cytotoxicity and modulation of cellular signaling pathways vanderbilt.edubiocytogen.com.

In cytotoxicity evaluations, this compound was tested on RAW 264.7 macrophages, a murine cell line commonly used in research. At a concentration of 100 µg/mL, this compound did not exhibit cytotoxicity on these cells nih.gov. While non-human cancer cell lines are frequently employed as research tools to investigate the effects of compounds on cancer cells depmap.orgculturecollections.org.ukcancertools.orgbroadinstitute.org, the provided information does not include specific cytotoxicity studies of this compound against non-human cancer cell lines.

This compound has been evaluated for its ability to modulate cellular signaling pathways, specifically focusing on its effect on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages targetmol.comcymitquimica.comnih.gov. LPS is known to induce NO production in macrophages, a process mediated through the activation of pathways leading to the expression of inducible nitric oxide synthase (iNOS) typeset.io.

Studies have shown that this compound possesses moderate inhibitory activity against LPS-induced NO production in RAW 264.7 macrophages targetmol.comcymitquimica.comnih.gov. The inhibitory concentration 50% (IC50) value reported for this compound in this assay is 60.0 µg/mL targetmol.comcymitquimica.comnih.gov.

Inhibition of LPS-Induced NO Production by this compound in RAW 264.7 Macrophages

| Compound | Assay | Cell Line | IC50 (µg/mL) | Reference |

| This compound | LPS-induced NO production | RAW 264.7 | 60.0 | targetmol.comcymitquimica.comnih.gov |

This finding suggests that this compound may influence inflammatory responses in macrophages by reducing the production of NO, a key inflammatory mediator.

Cytotoxicity Studies (e.g., against non-human cancer cell lines as research tools)

Ecological and Physiological Role in Plantsfrontiersin.orgeolss.net

Plants produce a vast array of secondary metabolites, including flavonoids like this compound, which play crucial roles in mediating interactions with their environment, including soil, other plants, and animals frontiersin.orgeolss.net. These compounds are not merely metabolic waste products but are integral to a plant's survival and adaptation eolss.net. They can be stored in vacuoles or intercellular spaces and released through various mechanisms such as volatilization, leaching, decomposition of plant residues, and root exudation eolss.net. This release allows them to function in defense, attraction, or as chemical signals eolss.net. The production of these secondary metabolites is influenced by a complex interplay of genetic, ontogenetic, morphogenetic, biotic, and abiotic factors, and their levels can increase under stress conditions frontiersin.org.

Role in Plant Defense Against Pests and Pathogensfrontiersin.orgeolss.net

Plant secondary metabolites are key components of plant defense strategies against a variety of pests and pathogens frontiersin.orgeolss.net. These defensive compounds can be produced constitutively or induced in response to attack nih.gov. They can affect the feeding, growth, and survival of herbivores nih.gov. Flavonoids, as a class of phenolic compounds commonly found in plants, have been reported to possess antibacterial and antifungal activities researchgate.net.

While specific detailed research findings on this compound's direct role in plant defense against pests and pathogens are limited in the provided search results, studies on Larix decidua bark extract, which contains this compound, have demonstrated antimicrobial activity against respiratory-tract pathogens nih.gov. This suggests that this compound, as a component of this extract, may contribute to the plant's defense mechanisms nih.gov. Other phenolic constituents found in L. decidua bark, such as kaempferol (B1673270) and astringin, have also been associated with antimicrobial activity nih.gov.

Plants employ diverse defense responses, including the activation of pathways mediated by phytohormones like salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET) researchgate.netfrontiersin.org. These pathways can lead to the production of pathogenesis-related proteins and secondary metabolites researchgate.net. Induced resistance, a phenomenon where plants enhance their basal resistance against future attacks after initial exposure to stimuli, is often based on the priming of defense mechanisms, leading to a faster and/or stronger response upon secondary challenge frontiersin.orglancaster.ac.uk. Flavonoids, as a broad class, are involved in these defense responses mdpi.com.

Response to Abiotic Stressors

Plants are constantly exposed to various abiotic stressors such as drought, salinity, and temperature extremes frontiersin.orgnih.govmdpi.com. To survive these unfavorable conditions, plants have evolved complex response mechanisms involving molecular, physiological, and structural changes nih.gov. Secondary metabolites, including flavonoids, contribute to a plant's ability to cope with abiotic stress frontiersin.orgmdpi.comrjonco.com.

Research on Larix decidua seedlings has investigated their responses to drought and salinity stress mdpi.commdpi.com. While this compound was not specifically quantified in these studies, the levels of total phenolic compounds and total flavonoids were measured as indicators of antioxidant responses mdpi.commdpi.com. One study observed no significant change in the levels of total phenolic compounds and total flavonoids in L. decidua needles after 30 days of water deficit and salt stress treatments mdpi.com. However, another study on different provenances of L. decidua showed that drought stress was negatively correlated with the levels of total phenolic compounds and flavonoids in needles mdpi.com. This suggests that the role of flavonoids in the response to abiotic stress in L. decidua may vary depending on the specific stressor, its severity, and potentially the plant's genetic background.

Flavonoids, in general, are known to contribute to maintaining cellular redox equilibrium under stress conditions due to their antioxidant properties mdpi.com. This compound itself has demonstrated antioxidant activity in in vitro assays biocrick.comcymitquimica.comresearchgate.net. This antioxidant capacity could be relevant to a plant's response to abiotic stress, as these stressors often induce oxidative stress through the generation of reactive oxygen species (ROS) frontiersin.orgnih.gov. Plants activate antioxidant defense systems to regulate ROS homeostasis and enhance tolerance to abiotic stresses frontiersin.org.

Structure Activity Relationship Sar Studies of Larixinol and Its Analogues

Identification of Key Structural Motifs for Biological Activities

Larixinol is a spiro-biflavonoid, characterized by a spiro carbon atom connecting two flavonoid units. researchgate.netnih.gov This unique structural arrangement contributes to its distinct three-dimensional and chiral nature. researchgate.net The flavonoid backbone, consisting of two benzene (B151609) rings connected by a three-carbon linker, is common among this class of compounds. nih.gov The specific arrangement of functional groups and side chains on this scaffold is what differentiates this compound and its analogues and is key to their biological activities. ontosight.ai

Impact of Stereochemistry on Biological Activity and Binding

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor influencing the biological activity of chiral compounds like this compound. mdpi.comnumberanalytics.com Different stereoisomers can exhibit varying potencies, efficacies, and even different biological effects due to how they interact with biological targets, such as enzymes or receptors. numberanalytics.com

This compound itself has defined stereochemistry, described as (2R,2'R,3R,3'R). nih.gov Studies on spirobiflavonoids, including stereoisomers of this compound, have demonstrated the importance of relative and absolute configurations in determining their biological activities. researchgate.netmdpi.com For example, research on cholinesterase inhibitory activities of this compound stereoisomers has involved the elucidation of their relative and absolute configurations using techniques like NMR spectroscopy, coupling constants, ROESY correlations, and calculated electronic circular dichroism (ECD) spectra. mdpi.comresearchgate.net This indicates that subtle differences in the spatial arrangement of groups around chiral centers can significantly impact how these molecules bind to and inhibit enzymes like acetylcholinesterase (AChE). mdpi.com

Influence of Substituent Groups on Activity Profiles

The presence and position of substituent groups on the this compound scaffold and its analogues can significantly influence their biological activity profiles. Modifications to the functional groups and side chains can alter a compound's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which in turn affect its interaction with biological targets. monash.edu

While detailed studies specifically on the influence of various substituent groups on this compound's activities are ongoing, research on other flavonoid and spiro-flavonoid analogues provides relevant insights. For instance, SAR studies on different compound series have shown that the introduction or modification of substituents like hydroxyl, methoxy, or alkyl groups can lead to marked enhancements or reductions in activity against specific biological targets. mdpi.comnih.gov The position of these substituents on the aromatic rings and the spiro system is likely to play a crucial role in determining the binding affinity and efficacy of this compound analogues.

Computational Chemistry Approaches in SAR

Computational chemistry approaches are increasingly valuable tools in SAR studies of this compound and its analogues, providing insights into molecular interactions and predicting biological activities. rti.orgegym.hupharmacelera.com These methods complement experimental studies by offering a molecular-level understanding of how compounds interact with their targets.

Molecular Docking Simulations

Molecular docking simulations are widely used to predict the preferred binding orientation and affinity of a small molecule (ligand) to a protein target. rti.org In the context of this compound and its analogues, molecular docking has been employed to investigate their potential binding modes with enzymes like acetylcholinesterase (AChE). researchgate.netmdpi.com These simulations can reveal the key interactions, such as hydrogen bonds and pi-pi stacking contacts, between the ligand and amino acid residues in the binding site, helping to explain observed biological activities and guide the design of more potent analogues. mdpi.com For example, docking studies of this compound stereoisomers with AChE have identified specific interactions driving their orientation within the enzyme's active site. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate a compound's structural and molecular properties with its biological activity. numberanalytics.comegym.huresearchgate.net By analyzing a dataset of compounds with known structures and activities, QSAR models can identify the molecular descriptors that are most influential in determining activity. researchgate.net These models can then be used to predict the activity of new, untested analogues, prioritizing synthesis and experimental testing. chemrxiv.org While specific QSAR studies solely focused on this compound are not extensively detailed in the provided context, QSAR approaches have been applied to other spiro-flavonoids and related compounds to understand the structural features governing their biological effects, such as anti-inflammatory activity. nih.govencyclopedia.pub

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular interactions over time, allowing researchers to study the flexibility of molecules and their targets, the stability of binding complexes, and the influence of the surrounding environment (e.g., water molecules). chemrxiv.orgmdpi.comlammps.org These simulations can offer deeper insights into the binding process and the conformational changes that may occur upon ligand binding. arxiv.org While direct applications of MD simulations specifically to this compound's interaction with biological targets are not prominently featured in the search results, MD simulations are a standard tool in computational chemistry for understanding the behavior of molecules and their complexes, and they can be applied to this compound and its analogues to complement docking and QSAR studies, providing a more comprehensive picture of their SAR. chemrxiv.orgmdpi.comnaturalyuccaproducts.com

Advanced Analytical Methodologies in Larixinol Research

Isolation and Purification Techniques for Larixinol from Complex Matrices

Obtaining pure this compound from plant materials, which are inherently complex mixtures of various phytochemicals, requires efficient and selective isolation and purification strategies. These typically involve a combination of extraction procedures and advanced chromatographic separations.

Chromatography is indispensable for the separation of this compound from other compounds present in plant extracts. High-Performance Liquid Chromatography (HPLC) is a widely applied technique for the purification of this compound and its related derivatives. tandfonline.commdpi.com Specifically, semi-preparative HPLC, often employing ODS (C18) stationary phases and gradient elution with solvent systems like methanol-water, has been successfully utilized to isolate this compound from crude plant extracts. tandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful hyphenated techniques that combine chromatographic separation with mass spectral detection, enabling the identification and characterization of this compound within complex samples. mdpi.commdpi.comctdbase.orgeurl-pesticides.euresearchgate.netplantaedb.com LC-MSⁿ methods have been employed to investigate the phytochemical profile of Larix decidua bark extract, leading to the identification of this compound and its epimeric forms based on their characteristic mass fragmentation patterns. mdpi.comresearchgate.net HPLC-DAD-MSⁿ, which integrates a Diode Array Detector for UV-Vis spectral information with MSⁿ, has also been utilized for the comprehensive analysis of secondary metabolites, including this compound, in larch bark. mdpi.com These techniques provide both effective separation and detailed mass spectral data, facilitating the tentative identification and structural analysis of this compound even within crude or partially purified extracts.

Gas Chromatography-Mass Spectrometry (GC-MS) is generally more suited for the analysis of volatile and semi-volatile organic compounds. measurlabs.comthermofisher.cominnovatechlabs.comfilab.fr While GC-MS has been used for general chemical screening of larch bark extracts, this compound, due to its higher molecular weight and lower volatility compared to typical GC-amenable compounds, is predominantly analyzed using LC-based methods. dntb.gov.ua

Modern extraction techniques offer advantages over conventional methods, including improved efficiency, reduced extraction times, and lower solvent consumption. Supercritical Fluid Extraction (SFE) utilizes substances in their supercritical state, such as supercritical carbon dioxide (SC-CO₂), as the extraction solvent. wikipedia.orgajgreenchem.comresearchgate.netgoogle.com The tunable properties of supercritical fluids, influenced by pressure and temperature, allow for selective extraction. wikipedia.orgajgreenchem.com SFE is recognized as an environmentally friendly and sustainable approach for isolating valuable compounds from natural sources. ajgreenchem.comresearchgate.net While SFE is broadly applicable for extracting various phytochemicals ajgreenchem.comresearchgate.netmdpi.com, specific detailed applications of SFE for the direct extraction of this compound from its natural plant sources were not extensively highlighted in the provided search results. However, the principles of SFE, particularly when utilizing modifiers like ethanol (B145695) to enhance the solubility of more polar compounds, suggest its potential utility for optimizing this compound extraction. wikipedia.orgajgreenchem.com

Microwave-Assisted Extraction (MAE) is another advanced technique that employs microwave energy to rapidly heat solvents and the plant matrix, thereby accelerating the transfer of analytes into the solvent. anton-paar.comresearchgate.netphytopharmajournal.comarcjournals.org MAE offers benefits such as significantly reduced extraction times and decreased solvent usage compared to traditional solvent extraction methods. anton-paar.comresearchgate.net MAE has been successfully applied for the extraction of various bioactive compounds from botanical sources phytopharmajournal.commdpi.com. Although mentioned in the context of polyphenol extraction from larch bark dntb.gov.ua, detailed protocols specifically for this compound extraction using MAE were not extensively described in the search results. Nevertheless, MAE's ability to enhance extraction kinetics and potentially improve yield makes it a promising technique for optimizing the isolation of this compound. anton-paar.comresearchgate.net

Advanced Chromatographic Methods (e.g., HPLC, LC-MS/MS, GC-MS)

Advanced Spectroscopic Techniques for Structural Elucidation (as research tools)

Spectroscopic methods are indispensable for the definitive structural characterization of this compound, including the determination of its relative and absolute configurations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the intricate structures of organic molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed. nih.govtandfonline.comthieme-connect.comrsc.orgresearchgate.netplantaedb.com 1D NMR spectra, including ¹H NMR and ¹³C NMR, provide fundamental information about the types, number, and chemical environments of hydrogen and carbon atoms within the molecule. rsc.org 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), provide crucial connectivity and spatial proximity information. mdpi.comnih.gov This data is essential for piecing together the complex spiro-biflavonoid skeleton of this compound. rsc.orgmdpi.com NOESY correlations, in particular, are valuable for assigning the relative stereochemistry of chiral centers. mdpi.commdpi.com The structure of this compound has been established and confirmed through the comprehensive analysis of its 1D and 2D NMR spectroscopic data. nih.govthieme-connect.com Comparing the acquired NMR data with previously reported values is a standard approach for confirming the identity of known compounds like this compound and its epimers. tandfonline.commdpi.com

Mass Spectrometry (MS) provides critical information regarding the molecular weight and fragmentation behavior of this compound. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is used to obtain accurate mass measurements, which are essential for determining the precise elemental composition of this compound. nih.govmdpi.comresearchgate.net LC-MS/MS involves the fragmentation of the parent ion of this compound and the analysis of the resulting fragment ions, yielding detailed structural insights. mdpi.comctdbase.orgeurl-pesticides.eunih.govresearchgate.netplantaedb.com The fragmentation pattern serves as a fingerprint for confirming the identity of this compound and for studying its metabolic or degradation products. mdpi.comresearchgate.net LC-MSⁿ approaches have been specifically applied to study the fragmentation pathways of this compound and its various epimeric forms. mdpi.comresearchgate.net Accurate mass measurements and characteristic MS/MS fragmentation patterns are used to confirm the identity of isolated spirobiflavonoids, including stereoisomers structurally related to this compound. mdpi.com

Chiroptical spectroscopy, most notably Electronic Circular Dichroism (ECD), is a powerful technique for determining the absolute configuration of chiral molecules such as this compound. thieme-connect.comrsc.orgmdpi.commdpi.comrsc.orgresearchgate.netull.esresearchgate.net ECD measures the differential absorption of left and right circularly polarized light as a function of wavelength by a chiral compound. rsc.orgull.es The experimental ECD spectrum is then compared with theoretically calculated ECD spectra for possible stereoisomers using computational methods like Time-Dependent Density Functional Theory (TDDFT). mdpi.comresearchgate.net This comparison allows for the assignment of the absolute configuration of the molecule. mdpi.commdpi.comresearchgate.netull.es While NMR spectroscopy can establish the relative configuration of chiral centers, ECD is particularly valuable for determining the absolute stereochemistry, especially for molecules with conformational flexibility, where computational analysis of conformers is necessary. mdpi.comrsc.orgull.es The absolute configuration of spirobiflavonoids, including stereoisomers of this compound, has been successfully determined by comparing experimental ECD spectra with calculated ones. tandfonline.commdpi.com

Table: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 21676379 |

| Epicatechin | 72275 |

| Catechin (B1668976) | 107815 |

| Epiafzelechin | 107816 |

| Dihydrokaempferol (B1209521) | 10266 |

| Isoquercitrin | 5280804 |

| Rutin | 5280805 |

| Resveratrol | 445151 |

| Gallic acid | 370 |

| Ellagic acid | 5281855 |

| Myricetin | 5281672 |

| Naringenin (B18129) | 932 |

| 3-epi-larixinol | 21676380 |

| Yuccalechin A | 146203793 |

| Yuccalechin B | 146203794 |

| Yuccalechin C | 146203795 |

| Abiesinol F | 21676380 |

| Abiesinol E | 21676379 |

| Listvenol | 21676379 |

Data Table: Spectroscopic Techniques and Their Applications in this compound Analysis

While specific, comprehensive spectroscopic data for this compound (e.g., full NMR peak lists, detailed MS fragmentation patterns with intensities, or complete ECD spectra data points) are not consistently presented in a single, easily extractable format across the search results, the types of data acquired and their applications are clearly described. The table below summarizes these applications based on the information found.

| Method | Key Information Provided | Primary Application in this compound Research |

| NMR | ¹H and ¹³C chemical shifts, coupling constants, 2D correlations (COSY, HSQC, HMBC, NOESY) | Elucidation of chemical structure, determination of relative configuration |

| MS | Molecular ion mass, fragmentation pattern | Determination of molecular weight, elemental composition (HRMS), structural confirmation, identification of derivatives (LC-MS/MS) |

| ECD | Wavelength-dependent differential light absorption | Determination of absolute configuration |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism for Absolute Configuration)

Quantitative Analysis Methods for Research Samples

Quantitative analysis involves determining the amount or concentration of a substance in a sample corporatefinanceinstitute.comintrac.org. For this compound, various methods are used to quantify its presence in plant extracts and other research samples.

Chromatographic Quantification Techniques

Chromatographic techniques are widely used for the separation, identification, and quantification of compounds within a mixture jasco-global.comnih.gov. High-Performance Liquid Chromatography (HPLC) is a prominent method for quantifying polyphenols, including this compound, in plant extracts researchgate.netresearchgate.net. HPLC coupled with various detectors, such as UV-Vis detectors (HPLC-VWD) or mass spectrometers (HPLC-MS), allows for the separation of this compound from other compounds in an extract and its subsequent quantification based on peak area or height compared to a calibration curve generated from known concentrations of a this compound standard jasco-global.comresearchgate.net. For example, HPLC-DAD-MS (Diode Array Detector-Mass Spectrometry) and HPLC-FLD-MS (Fluorescence Detector-Mass Spectrometry) have been used to determine the content of polyphenols, including this compound, in larch bark extracts researchgate.netsciencegate.app. Quantitative analysis using HPLC typically involves establishing analysis conditions, confirming component peaks, and determining calibration curve linearity jasco-global.com.

Spectrophotometric Assays

Spectrophotometric assays measure the absorption or transmission of light through a sample to determine the concentration of a substance researchgate.net. These methods often rely on colorimetric reactions where the compound of interest reacts with a reagent to produce a colored product that can be measured by a spectrophotometer. While not specific to this compound alone, spectrophotometric methods like the Folin-Ciocalteau assay are used to determine the total phenolic content in extracts, which can provide a broader measure of the class of compounds this compound belongs to researchgate.netresearchgate.net. DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a spectrophotometric method, is also used to evaluate the antioxidant activity of compounds, and the decrease in DPPH absorption can be related to the concentration and activity of antioxidants like this compound in a sample researchgate.netmdpi.com.

Metabolomics and Lipidomics Approaches in this compound Research

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms researchgate.netthermofisher.com. Lipidomics is a subset of metabolomics specifically focused on lipids. These approaches are used in this compound research to understand its metabolic fate, its effects on cellular metabolism, and its presence in biological systems.

Targeted and Untargeted Metabolite Profiling

Metabolite profiling can be either targeted or untargeted researchgate.netmetwarebio.com. Targeted metabolomics focuses on the quantitative analysis of a predefined set of metabolites, often to validate hypotheses about specific metabolic pathways researchgate.netmetwarebio.com. Untargeted metabolomics, on the other hand, aims to comprehensively measure all measurable metabolites in a sample to provide a global metabolic fingerprint and discover new compounds or altered pathways researchgate.netthermofisher.commetwarebio.com. Both approaches utilize techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) researchgate.netthermofisher.comnih.gov. Untargeted metabolomics workflows typically involve sample preparation, data acquisition, spectral pre-processing, feature extraction, and statistical analysis to identify metabolites with significant variations thermofisher.com. Targeted metabolomics often uses isotopically labeled standards for absolute quantification metwarebio.com. Metabolomics approaches, including cell-based metabolomics, have been applied in studies involving nutraceutical formulations containing polyphenols, which could potentially include this compound researchgate.net.

Identification of this compound in Metabolic Pathways

Identifying this compound within metabolic pathways involves understanding its biosynthesis, metabolism, and potential transformations within biological systems mdpi.comeuropa.eu. This compound is a spiro-biflavonoid, formed by the condensation of flavonoid units mdpi.com. Research utilizing metabolomics can help identify this compound and its potential metabolites in biological samples after exposure dntb.gov.uauni-regensburg.de. By comparing metabolite profiles of samples treated with or containing this compound to control samples, researchers can identify changes in metabolite levels and potentially map these changes to specific metabolic pathways affected by this compound thermofisher.comnih.govmdpi.com. While general metabolic pathway analysis and identification methods exist mdpi.comeuropa.eumdpi.com, specific detailed pathways involving the transformation of this compound itself would be elucidated through targeted metabolomics and structural analysis of its metabolites. Studies have identified this compound and related compounds in biological contexts, suggesting their presence and potential involvement in metabolic processes dntb.gov.uaresearchgate.net.

Future Perspectives and Research Challenges in Larixinol Studies

Deeper Elucidation of Undiscovered Biosynthetic Pathways and Enzymes

The biosynthesis of spiro-flavonoids, including larixinol, is hypothesized to involve the coupling of flavonoid precursors, potentially initiated by radical coupling of oxidatively generated phenoxyl radicals encyclopedia.pub. Enzymes such as chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI) are known to be involved in the initial steps of flavonoid biosynthesis, leading to the formation of naringenin (B18129) chalcone and subsequently flavanones like (2S)-naringenin mdpi.comencyclopedia.pub. However, the specific enzymes catalyzing the spiro linkage formation and the subsequent steps leading to this compound remain to be fully elucidated encyclopedia.pub. Hypothetical biosynthetic routes suggest the involvement of radical coupling and rearrangement mechanisms, potentially involving enzymes like laccases and peroxidases, similar to lignin (B12514952) synthesis encyclopedia.pubresearchgate.net. Future research should focus on identifying the specific enzymes responsible for the unique spiro architecture of this compound and understanding the precise mechanisms and stereoselectivity of these enzymatic reactions encyclopedia.pub.

Discovery of Novel Biological Activities and Molecular Targets in non-human systems

While some biological activities of spiro-flavonoids have been investigated, the full spectrum of this compound's effects in non-human systems and its specific molecular targets are not yet completely understood encyclopedia.pub. Studies have indicated potential antibacterial activity of larch bark extract, which contains this compound and epithis compound, against respiratory-tract pathogens like Staphylococcus aureus and Klebsiella pneumoniae researchgate.netmdpi.commdpi.comnih.gov. This compound has also shown in vitro antioxidant activity and moderate inhibitory activity against LPS-induced NO production in macrophages encyclopedia.pubbiocrick.comnih.govcymitquimica.com. Further research is needed to explore other potential biological activities in various non-human biological systems, such as antifungal or insecticidal properties, and to identify the specific molecular targets through which this compound exerts these effects encyclopedia.pubmdpi.comnih.govresearchgate.net.

Development of More Efficient and Stereoselective Synthetic Strategies

The complex structure of this compound, with multiple stereogenic centers, poses significant challenges for its chemical synthesis mdpi.comrsc.orgcabidigitallibrary.org. While the structure and relative configuration were initially assigned by X-ray crystallography, and the absolute configuration later determined, developing efficient and stereoselective synthetic routes to this compound and its stereoisomers remains an important area for future research mdpi.comresearchgate.netrsc.orgrsc.orgjspc-home.com. Current research highlights the challenges in assigning the stereochemistry of spiro-flavonoids researchgate.netresearchgate.net. Advances in stereoselective synthesis methodologies are crucial for providing access to sufficient quantities of pure this compound and its analogs for comprehensive biological evaluation and to potentially overcome limitations associated with isolation from natural sources nih.govresearchgate.netmdpi.com.

Advanced Understanding of this compound's Ecological Roles and Inter-organismal Interactions

This compound is found in the bark of Larix and Abies species mdpi.combiocrick.comnih.govresearchgate.net. Polyphenols like this compound are known to play roles in plant defense against pathogens and herbivores, as well as in mediating interactions with other organisms in the environment bionovanutrients.comresearchgate.net. However, the specific ecological functions of this compound in its natural habitat are not fully elucidated researchgate.netcabidigitallibrary.orgresearchgate.netanses.fr. Future research could investigate this compound's role in plant defense mechanisms, its potential allelopathic effects on neighboring plants, and its interactions with soil microorganisms or insects researchgate.netcabidigitallibrary.org. Understanding these ecological roles can provide insights into the evolutionary significance of this compound biosynthesis and potentially reveal novel applications.

Integration of Multi-Omics Data with Functional Studies

Integrating multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) can provide a more comprehensive understanding of this compound biosynthesis, regulation, and function researchgate.net. Genomic studies can help identify the genes encoding the enzymes involved in the biosynthetic pathway encyclopedia.pubacs.org. Transcriptomic and proteomic analyses can reveal the expression patterns of these genes and enzymes under different environmental conditions or in response to biological stimuli researchgate.net. Metabolomics can provide a global view of the metabolic changes associated with this compound production researchgate.net. Integrating these data types with functional studies, such as investigating biological activities or ecological roles, can help to connect genetic and molecular information with the phenotypic effects of this compound researchgate.net.

Methodological Advancements in this compound Research and Analysis

Efficient isolation, purification, and structural characterization of this compound from complex plant extracts remain important methodological challenges mdpi.comresearchgate.netsemanticscholar.orgacs.org. While techniques like column chromatography, liquid-liquid extraction, and various forms of liquid chromatography (HPLC, MPLC) have been used, developing more efficient and environmentally friendly extraction and isolation methods is desirable mdpi.com. Advanced spectroscopic techniques, such as 1D and 2D NMR and mass spectrometry, are crucial for structure elucidation and confirmation, especially for complex spiro structures and their stereoisomers nih.govresearchgate.netcabidigitallibrary.orgresearchgate.netmdpi.comcurrenta.deanalis.com.my. Future research should focus on refining these analytical methods, potentially incorporating hyphenated techniques and advanced computational tools for faster and more accurate identification and quantification of this compound in various matrices currenta.deanalis.com.my.

Q & A

Q. How should researchers design initial bioactivity assays for this compound?

- Methodological Answer : Begin with in vitro antioxidant assays (e.g., DPPH or ABTS) and cytotoxicity screens (e.g., IC50 determination against cancer cell lines). Use ascorbic acid and quercetin-glucoside as positive controls for benchmarking, as demonstrated in IC50 studies (e.g., this compound: 30.54 ± 0.29 μg/mL vs. ascorbic acid: 3.50 ± 0.02 μg/mL) . Ensure triplicate measurements and statistical validation (e.g., ANOVA) to account for variability .

Q. What are the best practices for isolating this compound from plant sources like Larix decidua?

- Methodological Answer : Optimize extraction using polar solvents (e.g., ethanol-water mixtures) followed by liquid-liquid partitioning and column chromatography (e.g., silica gel or Sephadex LH-20). Validate purity via TLC and HPLC, and cross-reference with LC-HRMS data to distinguish this compound from co-eluting compounds .

Advanced Research Questions

Q. How can conflicting IC50 values for this compound’s bioactivity be reconciled across studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, temperature) or cell line specificity. For example, this compound’s IC50 of 30.54 μg/mL may differ in hypoxia models. Use standardized protocols (e.g., ICH guidelines for assay validation) and report detailed experimental parameters (e.g., incubation time, cell density) to enable cross-study comparisons .

Q. What computational strategies enhance the prediction of this compound’s structure-activity relationships (SAR)?

- Methodological Answer : Employ molecular docking to map this compound’s interactions with target proteins (e.g., kinases or antioxidant enzymes) and density functional theory (DFT) to analyze electronic properties. Validate predictions with site-directed mutagenesis or synthetic analogs .

Q. How can synthetic routes to this compound be optimized to improve yield and scalability?

- Methodological Answer : Prioritize convergent synthesis to assemble the dimeric structure efficiently. Use protecting groups (e.g., acetyl or benzyl) for reactive hydroxyl moieties and monitor reaction progress via LC-MS. Optimize catalytic conditions (e.g., palladium-mediated couplings) and characterize intermediates rigorously to minimize side products .